N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C12H7F4N3O2 and its molecular weight is 301.201. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide and its derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. This characteristic is significant for cancer research, as Met kinase plays a crucial role in the growth and spread of cancer cells. For instance, the compound BMS-777607, a derivative, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
NF-kappaB and AP-1 Gene Expression Inhibition
The chemical compound has been involved in structure-activity relationship studies aiming to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research is crucial for understanding and potentially treating inflammatory and autoimmune diseases, as NF-kappaB and AP-1 are pivotal in regulating immune responses (Palanki et al., 2000).
Aromatic Polyamides Synthesis
In the field of polymer science, derivatives of this compound have been synthesized and characterized for their potential application in creating new aromatic polyamides. These polymers demonstrate high solubility and stability, making them useful for various industrial and technological applications (Hsiao et al., 1999).
Anticancer Agent Development
Derivatives of this compound have been investigated for their potential as anticancer agents. They exhibit a unique mechanism of inhibiting tubulin polymerization, which is a promising approach for developing new cancer therapies (Zhang et al., 2007).
Antitubercular and Antibacterial Activities
Some derivatives of this compound have shown significant antitubercular and antibacterial activities, making them potential candidates for developing new drugs against tuberculosis and bacterial infections (Bodige et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, have been used in the synthesis of various organic compounds .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
The suzuki–miyaura coupling reactions, in which similar compounds are involved, play a crucial role in organic synthesis . This suggests that the compound might affect biochemical pathways related to the formation and modification of organic compounds.
Result of Action
Given its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that the compound might contribute to the formation and modification of organic compounds at the molecular level.
Future Directions
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N3O2/c13-8-2-1-6(3-7(8)12(14,15)16)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCKIZCNHPLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=N2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.